molecular formula C14H13ClN6 B3009116 5-Chloro-6-[methyl-(1-pyrazin-2-ylazetidin-3-yl)amino]pyridine-3-carbonitrile CAS No. 2415512-85-3

5-Chloro-6-[methyl-(1-pyrazin-2-ylazetidin-3-yl)amino]pyridine-3-carbonitrile

Cat. No. B3009116
CAS RN: 2415512-85-3
M. Wt: 300.75
InChI Key: QXCVJHGNGNITDR-UHFFFAOYSA-N
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Description

5-Chloro-6-[methyl-(1-pyrazin-2-ylazetidin-3-yl)amino]pyridine-3-carbonitrile, also known as CP-690,550, is a potent and selective inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a crucial role in the signaling pathway of cytokine receptors, which are involved in the regulation of immune response. CP-690,550 has been extensively studied for its potential applications in the treatment of autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Mechanism of Action

5-Chloro-6-[methyl-(1-pyrazin-2-ylazetidin-3-yl)amino]pyridine-3-carbonitrile selectively inhibits JAK3, which is a tyrosine kinase that plays a crucial role in the signaling pathway of cytokine receptors, particularly those involved in the regulation of immune response. JAK3 is mainly expressed in immune cells, such as T cells, B cells, and natural killer cells. Upon activation of cytokine receptors, JAK3 is recruited to the receptor complex and phosphorylates downstream signaling molecules, such as signal transducer and activator of transcription (STAT) proteins. The phosphorylated STAT proteins then translocate to the nucleus and regulate gene expression, leading to the activation of immune cells and the production of pro-inflammatory cytokines. By inhibiting JAK3, 5-Chloro-6-[methyl-(1-pyrazin-2-ylazetidin-3-yl)amino]pyridine-3-carbonitrile effectively blocks the activation of immune cells and the production of pro-inflammatory cytokines, thereby reducing the inflammatory response in autoimmune diseases.
Biochemical and Physiological Effects:
5-Chloro-6-[methyl-(1-pyrazin-2-ylazetidin-3-yl)amino]pyridine-3-carbonitrile has been shown to effectively suppress the activity of JAK3, leading to a reduction in the production of pro-inflammatory cytokines, such as interleukin-2, interleukin-4, and interferon-gamma. This inhibition leads to a reduction in the activation of immune cells, such as T cells and B cells, and a reduction in the production of antibodies. 5-Chloro-6-[methyl-(1-pyrazin-2-ylazetidin-3-yl)amino]pyridine-3-carbonitrile has also been shown to reduce the infiltration of immune cells into inflamed tissues, such as the synovium in rheumatoid arthritis. In addition, 5-Chloro-6-[methyl-(1-pyrazin-2-ylazetidin-3-yl)amino]pyridine-3-carbonitrile has been shown to have a favorable safety profile in clinical trials, with no significant adverse effects reported.

Advantages and Limitations for Lab Experiments

5-Chloro-6-[methyl-(1-pyrazin-2-ylazetidin-3-yl)amino]pyridine-3-carbonitrile has several advantages for lab experiments, including its high potency and selectivity for JAK3, its ability to effectively suppress the production of pro-inflammatory cytokines, and its favorable safety profile. However, there are also some limitations to using 5-Chloro-6-[methyl-(1-pyrazin-2-ylazetidin-3-yl)amino]pyridine-3-carbonitrile in lab experiments. For example, it may not be suitable for studying the effects of other cytokines or signaling pathways that are not regulated by JAK3. In addition, its high potency may make it difficult to study the effects of partial inhibition of JAK3, which may be more relevant to the physiological conditions in autoimmune diseases.

Future Directions

There are several future directions for the research and development of 5-Chloro-6-[methyl-(1-pyrazin-2-ylazetidin-3-yl)amino]pyridine-3-carbonitrile. One potential direction is to investigate its potential applications in other autoimmune diseases, such as multiple sclerosis and lupus. Another direction is to explore its potential use in combination with other immunosuppressive agents, such as methotrexate or corticosteroids, to achieve greater efficacy and reduce the risk of side effects. In addition, there is a need for further studies to elucidate the long-term safety and efficacy of 5-Chloro-6-[methyl-(1-pyrazin-2-ylazetidin-3-yl)amino]pyridine-3-carbonitrile in clinical settings. Finally, there is a need for the development of more selective JAK inhibitors that target specific JAK isoforms, such as JAK1 or JAK2, to achieve greater efficacy and reduce the risk of side effects.

Synthesis Methods

The synthesis of 5-Chloro-6-[methyl-(1-pyrazin-2-ylazetidin-3-yl)amino]pyridine-3-carbonitrile involves several steps, starting with the reaction of 2-chloro-5-nitropyridine with 3-aminopyrazine to form 5-chloro-2-nitro-6-(3-pyrazinyl)pyridine. This intermediate is then reduced with sodium dithionite to produce the corresponding amino compound, which is subsequently reacted with 3-azetidinone to form the final product, 5-Chloro-6-[methyl-(1-pyrazin-2-ylazetidin-3-yl)amino]pyridine-3-carbonitrile.

Scientific Research Applications

5-Chloro-6-[methyl-(1-pyrazin-2-ylazetidin-3-yl)amino]pyridine-3-carbonitrile has been extensively studied for its potential applications in the treatment of autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In preclinical studies, 5-Chloro-6-[methyl-(1-pyrazin-2-ylazetidin-3-yl)amino]pyridine-3-carbonitrile has been shown to effectively suppress the activity of JAK3, which is involved in the activation of T cells and B cells. This inhibition leads to a reduction in the production of pro-inflammatory cytokines, such as interleukin-2, interleukin-4, and interferon-gamma, thereby reducing the inflammatory response in autoimmune diseases.

properties

IUPAC Name

5-chloro-6-[methyl-(1-pyrazin-2-ylazetidin-3-yl)amino]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN6/c1-20(14-12(15)4-10(5-16)6-19-14)11-8-21(9-11)13-7-17-2-3-18-13/h2-4,6-7,11H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXCVJHGNGNITDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NC=CN=C2)C3=C(C=C(C=N3)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-6-[methyl-(1-pyrazin-2-ylazetidin-3-yl)amino]pyridine-3-carbonitrile

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